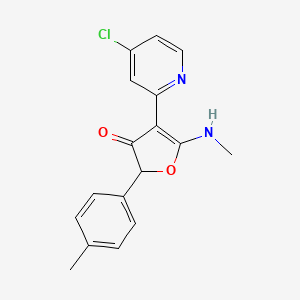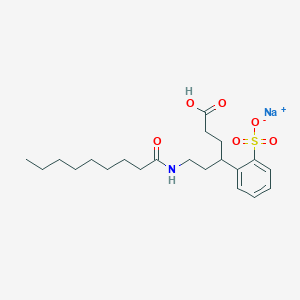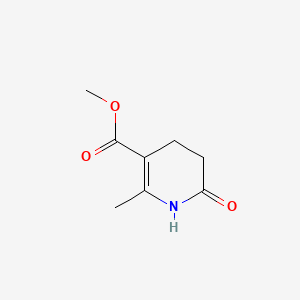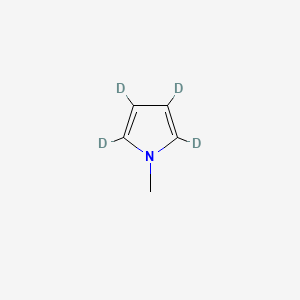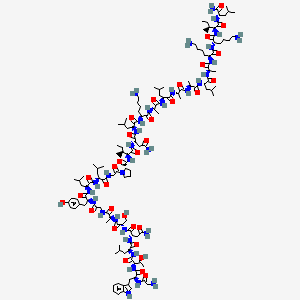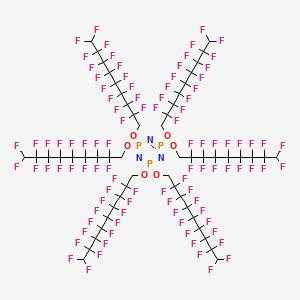
tert-Butyl 4-iodobenzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-iodobenzylcarbamate” is a chemical compound with the empirical formula C12H16INO2 . It has a molecular weight of 333.17 and is typically found in solid form .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 4-iodobenzylcarbamate” were not found, similar compounds have been synthesized through various methods. For instance, tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-iodobenzylcarbamate” can be represented by the SMILES stringIC1=CC=C(CNC(OC(C)(C)C)=O)C=C1 . This indicates that the molecule contains an iodine atom attached to a benzene ring, which is further connected to a carbamate group. Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 4-iodobenzylcarbamate” were not found, similar compounds have been involved in various chemical reactions. For example, tert-butyl 2- (substituted benzamido) phenylcarbamate derivatives were involved in anti-inflammatory activity and docking studies .Physical And Chemical Properties Analysis
“tert-Butyl 4-iodobenzylcarbamate” is a solid compound . It has a molecular weight of 333.17 and its molecular formula is C12H16INO2 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The compound is often used in organic synthesis . It can be used as a reagent in the synthesis of various organic compounds . The iodine atom in the compound can act as a good leaving group, making it useful in substitution reactions .
Photophysical Studies
The compound has been used in photophysical studies . The influence of the tert-butyl substituents on the photophysics is relatively weak and mainly reflects itself in a small increase in the Stokes shift . This information is crucial for the interpretation of carbazole relaxation in more complex environments .
Optoelectronic Materials
Carbazole-based compounds, such as tert-Butyl 4-iodobenzylcarbamate, are ubiquitous in organic optoelectronic materials . They exhibit several distinct advantages, such as low cost of the starting materials, facile access to functionalization at the nitrogen atom, and easy linkage through the carbazole backbone .
Fluorescence Experiments
The compound has been used in time-resolved fluorescence experiments . The S1 and T1 states of both carbazole compounds in solution are strongly quenched by O2 . This property can be useful in designing fluorescence-based sensors .
Radical Cation Formation
Two-photon excitation leads to the formation of a small amount of the respective radical cation . This property can be exploited in studies related to photo-induced electron transfer processes .
Synthesis of New Compounds
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . This shows the potential of tert-Butyl 4-iodobenzylcarbamate in the synthesis of new compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-iodophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLBBLSVNGDBGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674166 |
Source


|
| Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-iodobenzylcarbamate | |
CAS RN |
189132-01-2 |
Source


|
| Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



